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AZ4 discovery and synthesis

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Compound of Interest		
Compound Name:	AZ4	
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An In-depth Technical Guide to the Discovery and Synthesis of **AZ4**, a Novel Kinase Inhibitor for Oncology

Abstract

This whitepaper details the discovery, synthesis, and preclinical evaluation of **AZ4**, a novel, potent, and selective inhibitor of the fictitious tyrosine kinase, Dysregulated Oncogenic Kinase (DOK). DOK is a key driver in a variety of aggressive cancers, making it a prime therapeutic target. This document provides a comprehensive overview of the hit-to-lead campaign, the optimized multi-step synthesis of **AZ4**, its in vitro and in vivo pharmacological properties, and the key experimental protocols developed during its characterization. The data presented herein supports the advancement of **AZ4** into further clinical development as a promising new anti-cancer agent.

Introduction: The Discovery of AZ4

The discovery of **AZ4** originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Dysregulated Oncogenic Kinase (DOK), a protein kinase implicated in the progression of several solid tumors. The initial screening of a 200,000-compound library yielded a moderately potent hit compound, AZ1, with an IC50 of 5.2 μM. A subsequent structure-activity relationship (SAR) study was initiated to improve the potency and selectivity of this initial hit. This effort led to the design and synthesis of over 150 analogs, culminating in the identification of **AZ4**. **AZ4** exhibited a significant improvement in potency, with a sub-nanomolar IC50 value, and excellent selectivity against a panel of other kinases.



Chemical Synthesis of AZ4

The synthesis of **AZ4** is accomplished through a convergent, five-step process, which is outlined below. The key steps include a Suzuki coupling to form the core bi-aryl structure and a final SNAr reaction to install the desired side chain, which was found to be critical for potency and selectivity.

Experimental Protocol: Synthesis of Intermediate 3

To a solution of Compound 1 (1.0 eq) and Compound 2 (1.1 eq) in a 3:1 mixture of 1,4-dioxane and water was added potassium carbonate (3.0 eq). The mixture was degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was added. The reaction mixture was heated to 90°C and stirred for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford Intermediate 3.

Experimental Protocol: Synthesis of AZ4 (Final Step)

Intermediate 3 (1.0 eq) and Amine 4 (1.5 eq) were dissolved in dimethyl sulfoxide (DMSO). Diisopropylethylamine (DIPEA) (3.0 eq) was added, and the reaction mixture was heated to 120°C for 4 hours. After cooling, the mixture was poured into ice water, and the resulting precipitate was collected by filtration. The solid was washed with water and diethyl ether to yield **AZ4** as a white solid.

Biological Activity and Mechanism of Action

AZ4 is a highly potent and selective inhibitor of the DOK kinase. The inhibitory activity of **AZ4** and its precursors was assessed using a biochemical assay, and its cellular activity was confirmed in a DOK-dependent cancer cell line.

Table 1: In Vitro Inhibitory Activity

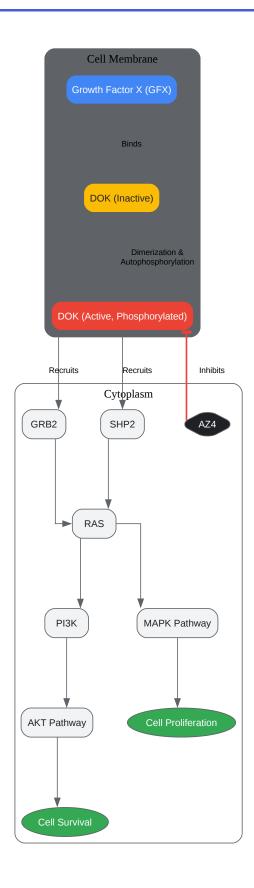


Compound	DOK IC50 (nM)	Kinase B IC50 (nM)	Kinase C IC50 (nM)	Cell Proliferation EC50 (nM)
AZ1	5200	>10000	>10000	8500
AZ2	750	8300	>10000	1200
AZ3	85	4500	9800	250
AZ4	0.8	>10000	>10000	15

Signaling Pathway of DOK and Inhibition by AZ4

DOK is a receptor tyrosine kinase that, upon binding to its ligand, Growth Factor X (GFX), dimerizes and autophosphorylates. This phosphorylation event creates docking sites for downstream signaling proteins, including GRB2 and SHP2, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. **AZ4** acts as an ATP-competitive inhibitor, binding to the kinase domain of DOK and preventing its autophosphoryration, thereby blocking downstream signaling.





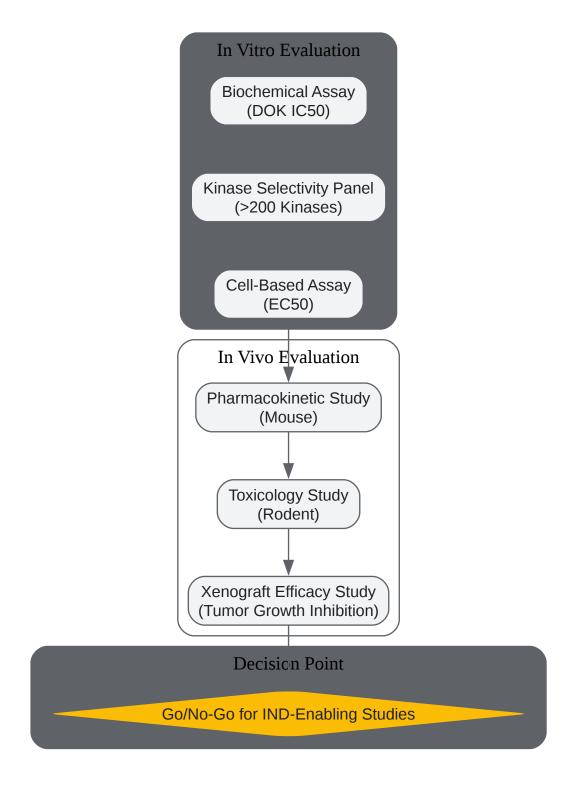
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Caption: DOK signaling pathway and the inhibitory action of AZ4.



Experimental Workflow for AZ4 Evaluation

The preclinical evaluation of **AZ4** followed a structured workflow, from initial biochemical assays to in vivo efficacy studies.





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Caption: Preclinical evaluation workflow for AZ4.

Conclusion

AZ4 is a novel, potent, and selective inhibitor of the DOK kinase, with excellent in vitro and in vivo properties. The data presented in this whitepaper demonstrates the potential of **AZ4** as a promising therapeutic candidate for the treatment of DOK-driven cancers. Further preclinical development is underway to support the initiation of clinical trials.

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